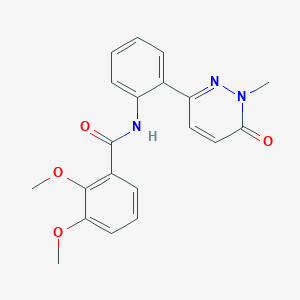

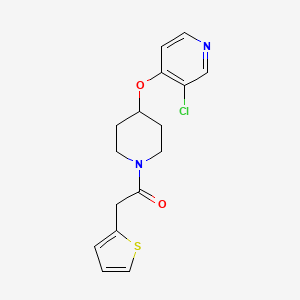

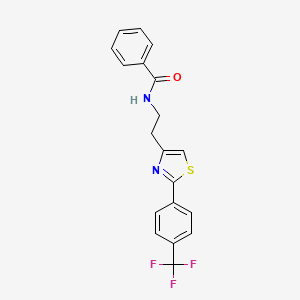

2,3-dimethoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of similar benzamide compounds has been reported, starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of similar compounds was determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis

The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using various methods . For example, the molecular formula, yield, melting point, FT-IR, 1H-NMR, ESI-MS, and elemental analysis were reported for a similar compound .Applications De Recherche Scientifique

Antioxidant Activity

This compound has been studied for its potential antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals, which are reactive molecules that can lead to cellular damage and contribute to various diseases, including cancer and heart disease . The compound’s ability to scavenge free radicals, chelate metal ions, and act as a total antioxidant makes it a candidate for further research in developing new antioxidant therapies.

Antibacterial Applications

Benzamide derivatives, including the compound , have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibacterial agents, which is particularly important in the era of increasing antibiotic resistance.

Anticancer Potential

Compounds with benzamide structures have been widely used in medical research for their potential anticancer properties. They can act on various pathways involved in cancer cell proliferation and survival, making them valuable leads in the development of novel anticancer drugs .

Antiviral Research

The structural similarity of benzamide derivatives to other compounds with known antiviral activity suggests that this compound could also be explored for its potential to inhibit viral replication. This could be particularly useful for the treatment of diseases caused by RNA and DNA viruses .

Anti-inflammatory and Analgesic Research

Benzamide derivatives have been reported to exhibit anti-inflammatory and analgesic activities. This compound could be part of studies aimed at understanding the mechanisms of inflammation and pain, as well as developing new treatments for conditions characterized by these symptoms .

Drug Discovery and Development

The compound’s structure provides a versatile scaffold that can be modified to create new drug molecules. Its potential biological activities make it a valuable starting point for the synthesis of compounds that could bind with high affinity to multiple receptors, leading to the development of drugs with various therapeutic applications .

Industrial Applications

Beyond medical research, benzamide derivatives have applications in industrial sectors such as plastics, rubber, paper, and agriculture. Their chemical properties can be harnessed to improve the quality and functionality of materials and products in these industries .

Biochemical Research

The compound can be used in biochemical research to study enzyme-substrate interactions, receptor binding, and other cellular processes. Its reactivity and binding properties make it a useful tool for probing biological systems and understanding the molecular basis of diseases .

These applications highlight the compound’s versatility and potential in various fields of scientific research. Further studies are needed to fully explore its capabilities and develop practical applications.

Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides. A brief review of the biological potential of indole derivatives.

Orientations Futures

The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

Propriétés

IUPAC Name |

2,3-dimethoxy-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-23-18(24)12-11-16(22-23)13-7-4-5-9-15(13)21-20(25)14-8-6-10-17(26-2)19(14)27-3/h4-12H,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKUYAPTMVHLAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2903124.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2903125.png)

![5-((3,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903126.png)

![1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2903136.png)

![N~4~-(3,4-dimethylphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2903138.png)